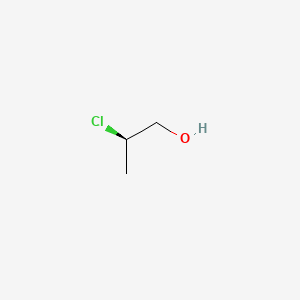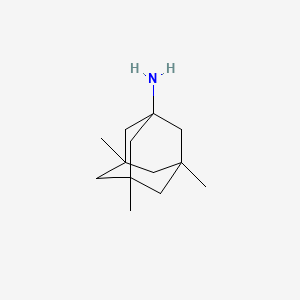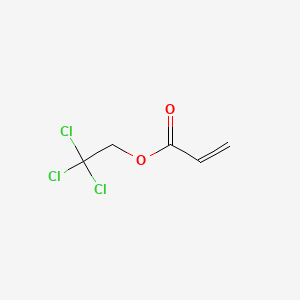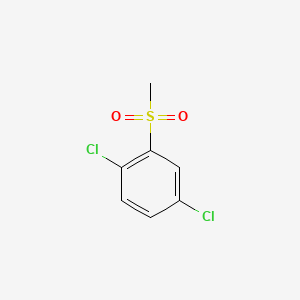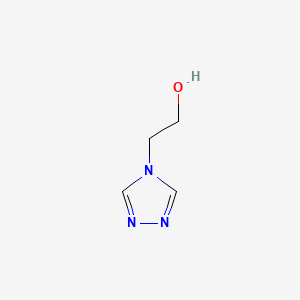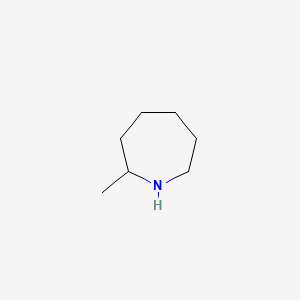
2-Methylazepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related azepine compounds has been explored in the provided papers. For instance, the synthesis of 1-benzazepines is achieved through a [1,5]-hydride shift/7-endo cyclization sequence, utilizing 2-(aryl)cyclopropane 1,1-diester derivatives as precursors . This method involves a direct transformation that uses a cyclopropane moiety as the hydride acceptor in internal redox reactions. Although this does not directly describe the synthesis of 2-methylazepane, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-methyl-7-phenyl-3,4,5,6-tetrahydro-2H-1,2,4-triazepine-3,5-dithione, has been characterized by X-ray analysis . This compound forms dimers through N-H...S hydrogen bonds, and the cell contains chains of these dimers linked by van der Waals contacts. While this structure is more complex than 2-methylazepane, the analysis provides insight into the types of interactions that can stabilize azepine derivatives.
Chemical Reactions Analysis
The photochemical reaction of N-(1-adamantyl)phthalimide leads to the formation of a novel hexacyclic benzazepine derivative, which is a complex reaction involving excited-state intramolecular gamma-hydrogen-transfer reactions . This reaction is an example of the types of chemical transformations that azepine derivatives can undergo. Although not directly related to 2-methylazepane, it highlights the reactivity of azepine rings under photochemical conditions.
Physical and Chemical Properties Analysis
The electrochemical fluorination of compounds related to azepanes, such as 2-methyloxane and oxepane, has been studied . The fluorination leads to the formation of perfluorinated compounds, which have been characterized by various spectroscopic methods. This study suggests that azepane derivatives can undergo electrochemical reactions to yield perfluorinated products, which could be relevant for modifying the physical and chemical properties of 2-methylazepane.
Aplicaciones Científicas De Investigación
Analysis in Forensic Toxicology
Research conducted by Nakajima et al. (2012) involved the analysis of azepane isomers in unregulated drugs, providing insight into the forensic toxicology applications of these compounds. The study specifically identified 2-iodophenyl[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, highlighting the relevance of azepane derivatives in the analysis of designer drugs (Nakajima et al., 2012).
Synthesis of Ring-Fused 1-Benzazepines
Suh et al. (2017) explored the synthesis of 1-benzazepines via a hydride shift/cyclization sequence. This research demonstrates the utility of azepane-related structures in developing complex organic compounds, particularly in the field of organic synthesis (Suh et al., 2017).
Azepanium Ionic Liquids
Belhocine et al. (2011) investigated the use of azepane to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, derived from azepane, show promise in various applications, including green chemistry and industrial processes (Belhocine et al., 2011).
Nitrogenous Macrocycles from Marine Sources
Kim et al. (2016) isolated nitrogenous macrocycles, including (3R)-methylazacyclodecane, from a Callyspongia sp. sponge. This discovery adds to the understanding of naturally occurring azepane derivatives and their potential biomedical applications (Kim et al., 2016).
Biocatalytic Synthesis of Azepanes
Zawodny et al. (2018) demonstrated the biocatalytic synthesis of 2-aryl azepanes, showing how azepane derivatives can be efficiently synthesized using enzymes. This approach is significant for pharmaceutical and chemical industries, offering a green alternative to traditional chemical syntheses (Zawodny et al., 2018).
Kinetics in API Synthesis
Grom et al. (2016) analyzed the kinetics of benzazepine heterocyclic compound synthesis, which is integral in the production of active pharmaceutical ingredients (APIs). This research underscores the importance of understanding the chemical kinetics of azepane-related compounds in pharmaceutical manufacturing (Grom et al., 2016).
Mecanismo De Acción
Target of Action
2-Methylazepane is a compound that has been used in the pharmaceutical industry as a building block . . It’s worth noting that the compound has been used in the context of an RSV inhibitor drug discovery project .
Mode of Action
As a building block in pharmaceutical research, it’s likely that its mode of action would depend on the specific drug it’s being used to create .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Given the use of 2-Methylazepane in drug development, it’s likely that the compound could affect a variety of biochemical pathways depending on the specific drug it’s being used to create .
Result of Action
Given its use in drug development, it’s likely that the compound could have a variety of effects depending on the specific drug it’s being used to create .
Propiedades
IUPAC Name |
2-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7496-99-3 | |
| Record name | NSC405362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylazepane in pharmaceutical research?
A1: The paper highlights the use of (R)-2-methylazepane, an enantiomer of 2-methylazepane, as a key building block in the development of novel respiratory syncytial virus (RSV) inhibitors []. While the paper focuses on the synthesis of the (R)-enantiomer, it underscores the importance of 2-methylazepane derivatives in medicinal chemistry. Further research is needed to fully elucidate the specific interactions and mechanisms of action of these inhibitors.
Q2: What were the challenges in synthesizing (R)-2-methylazepane that the research aimed to address?
A2: The research aimed to develop a scalable and efficient synthesis method for (R)-2-methylazepane to support preclinical studies of new RSV inhibitors []. This suggests that previous synthetic routes may have been inefficient or difficult to scale for larger-scale production, hindering further research and development of these potential therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




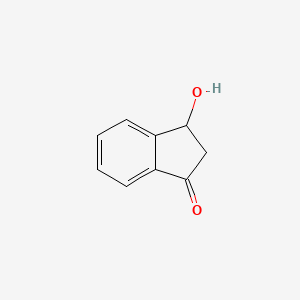
![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
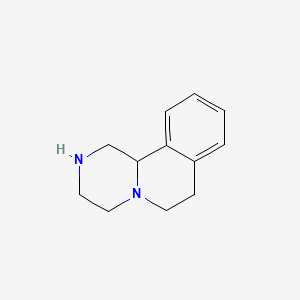
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)
